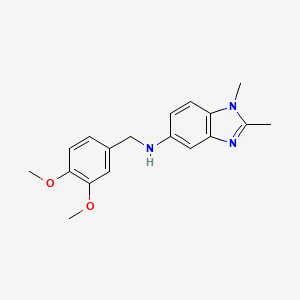

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine” is a chemical compound with a molecular weight of 311.3789 dalton . It is used in proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, molecular formula, and molecular weight . The molecular formula of “(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine” is C18H21N3O2, and its molecular weight is 311.38 .

Scientific Research Applications

Antimicrobial Activities

Compounds containing the benzoimidazole moiety, such as (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, have shown significant effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of derivatives with this moiety, demonstrating their antimicrobial properties against gram-positive and gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger (El-Meguid, 2014).

Luminescent Properties for Technology Applications

The luminescent properties of compounds related to benzoimidazole derivatives have been explored for potential applications in technology. For instance, a study synthesized novel iridium complexes with benzoimidazole-based ligands, demonstrating their potential in fabricating non-doped electrophosphorescence devices due to their bright photoluminescence in solid state (Zhang, Li, & Wang, 2013).

Synthesis of Novel Compounds

Benzoimidazole derivatives have been pivotal in synthesizing various novel compounds with potential applications. One study reported the synthesis of new triazafulvalene systems using derivatives of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine, opening avenues for further chemical exploration and potential applications (Uršič, Svete, & Stanovnik, 2010).

Polymer Modification and Biomedical Applications

In the field of polymer science, amines including benzoimidazole derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. Such modifications have shown to increase the thermal stability and biological activity of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Biochemical Pathways

The 3,4-dimethoxybenzyl group is known to be cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with biochemical pathways involving thiol groups.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the 3,4-dimethoxybenzyl group is known to be cleaved off at elevated temperatures and in the presence of protons . This suggests that the compound’s action may be influenced by factors such as temperature and pH.

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJUOIVAKWIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354104 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

CAS RN |

337925-60-7 |

Source

|

| Record name | (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)